

Technical Support Center: Synthesis of 3-Sulfanyloxolan-2-one

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Compound of Interest		
Compound Name:	3-Sulfanyloxolan-2-one	
Cat. No.:	B077332	Get Quote

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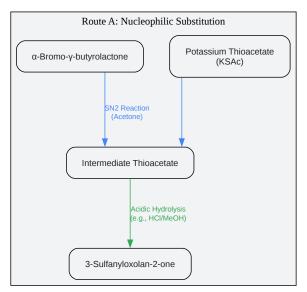
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of **3-Sulfanyloxolan-2-one** (also known as α -Mercapto-y-butyrolactone).

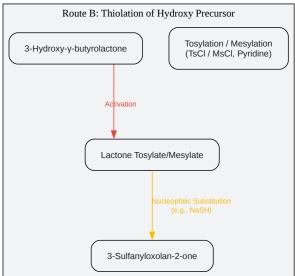
Frequently Asked Questions (FAQs) Q1: What are the primary synthetic routes for 3Sulfanyloxolan-2-one?

There are two common and effective strategies for synthesizing **3-Sulfanyloxolan-2-one**. The choice depends on the availability of starting materials and desired reaction conditions.

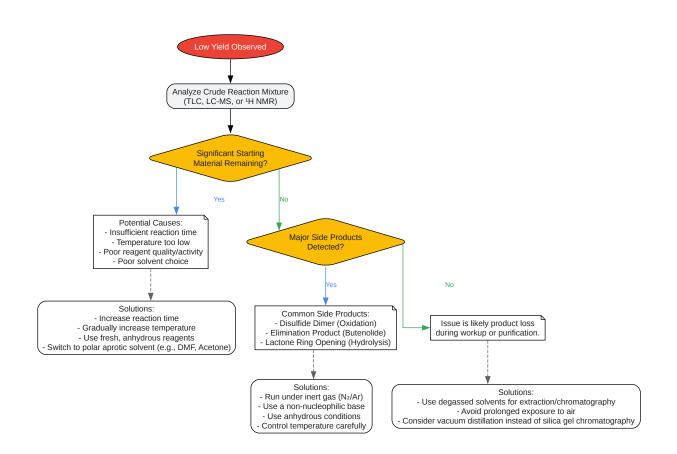
- Route A: Nucleophilic Substitution. This is the most direct method, involving the reaction of α-bromo-γ-butyrolactone with a sulfur nucleophile. A common approach is to use a protected thiol, like thioacetate, followed by hydrolysis to yield the free thiol. This two-step process often provides cleaner reactions and higher yields compared to using hydrosulfide salts directly.
- Route B: Thiolation of a Hydroxy Precursor. This route starts from the more readily available 3-Hydroxy-γ-butyrolactone. The hydroxyl group is first converted into a good leaving group (e.g., tosylate or mesylate) and then displaced by a sulfur nucleophile. This method is advantageous if the halo-lactone starting material is not accessible.











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